4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine
Overview
Description
4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine is an organic compound with the molecular formula C7H6BrN3. It is a heterocyclic compound that contains both pyrrole and pyridine rings, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It’s noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridines, a family of compounds to which 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine belongs, have been associated with various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
Related compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells
Molecular Mechanism
Related compounds have shown to inhibit fibroblast growth factor receptors (FGFR1–4), which are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine can be achieved through several organic synthesis methods. One common approach involves the bromination of 1H-pyrrolo[2,3-B]pyridine, followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The brominated intermediate is then treated with ammonia or an amine under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-B]pyridines, N-oxides, and biaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-3-amine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine: Contains a fluorine atom, which can influence its pharmacokinetic properties
Uniqueness
4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine is unique due to its bromine substituent, which enhances its reactivity in substitution and coupling reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSDAABDCYOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646882 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-65-7 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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